molecular formula C8H15NO4S B14702196 3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid CAS No. 22734-48-1

3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid

Cat. No.: B14702196
CAS No.: 22734-48-1
M. Wt: 221.28 g/mol
InChI Key: UPLONTTVKNUNDF-WRVKLSGPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of tert-butyloxycarbonyl (Boc) protection for the amino group, which allows for selective reactions at other sites . The protected amino acid can then undergo nucleophilic substitution reactions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and substitution strategies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22734-48-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-4(7(10)11)5(2)14-3-6(9)8(12)13/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t4?,5?,6-/m0/s1

InChI Key

UPLONTTVKNUNDF-WRVKLSGPSA-N

Isomeric SMILES

CC(C(C)SC[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(C)SCC(C(=O)O)N)C(=O)O

Origin of Product

United States

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